3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one
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Overview
Description
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one is a chemical compound with the molecular formula C8H8BrN3O It is a halogenated pyrrolidinone derivative, which incorporates both pyrimidine and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-pyrimidin-2-ylpyrrolidin-2-one. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with a brominated ketone. This method may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or DMF at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolidinone derivatives.
Oxidation Reactions: Formation of lactams or other oxidized products.
Reduction Reactions: Formation of de-brominated or reduced pyrimidine derivatives.
Scientific Research Applications
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one
- 3-Bromo-1-pyrimidin-4-ylpyrrolidin-2-one
- 3-Chloro-1-pyrimidin-2-ylpyrrolidin-2-one
Uniqueness
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one is unique due to the presence of both bromine and pyrimidine moieties, which confer specific reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-bromo-1-pyrimidin-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-2-5-12(7(6)13)8-10-3-1-4-11-8/h1,3-4,6H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKCYGBLNMDSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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